molecular formula C6H9ClN2O2S B1284993 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1005627-55-3

1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1284993
CAS No.: 1005627-55-3
M. Wt: 208.67 g/mol
InChI Key: CIMPNTHRHLIUSL-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound characterized by a pyrazole ring substituted with ethyl, methyl, and sulfonyl chloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonylation of 1-ethyl-3-methyl-1H-pyrazole. One common method includes the reaction of 1-ethyl-3-methyl-1H-pyrazole with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both ethyl and methyl groups on the pyrazole ring, combined with the sulfonyl chloride group. This combination of substituents imparts specific reactivity and properties, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

1-ethyl-3-methylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2S/c1-3-9-4-6(5(2)8-9)12(7,10)11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMPNTHRHLIUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588673
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005627-55-3
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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